N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide (CTPC) is a selective antagonist of the cannabinoid type 1 receptor (CB1R), which is a G protein-coupled receptor that is widely distributed in the central nervous system. The CB1R is involved in various physiological processes, including appetite regulation, pain perception, and memory formation. CTPC has been studied extensively for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
Mecanismo De Acción
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide acts as a selective antagonist of the CB1R, which is widely distributed in the central nervous system. The CB1R is involved in various physiological processes, including appetite regulation, pain perception, and memory formation. N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide blocks the binding of endocannabinoids to the CB1R, thereby reducing CB1R activation and downstream signaling.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce drug-seeking behavior. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of the CB1R, which allows for the study of CB1R-specific effects without the confounding effects of other receptors. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied in animal models, providing a wealth of preclinical data for researchers. However, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential area of research is the use of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide as an anti-obesity agent. While preclinical studies have shown promising results, further research is needed to determine the safety and efficacy of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide in humans. Another potential area of research is the use of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide in the treatment of drug addiction. CB1R activation has been implicated in drug-seeking behavior, and N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide may have potential as a treatment for addiction. Additionally, further research is needed to determine the potential clinical applications of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide in other diseases, such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with cyclopropylmethylamine, followed by the introduction of a carboxamide group. The synthesis of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. In preclinical studies, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to reduce food intake and body weight in rodents, suggesting its potential use as an anti-obesity agent. N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential use in the treatment of drug addiction, as CB1R activation has been implicated in drug-seeking behavior.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-7(10-5-6-10)13-12(16)11-8(2)14-15(4)9(11)3/h7,10H,5-6H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMDSFHXRYZHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.